3-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide

Acetylcholinesterase Inhibition Neurodegeneration Alzheimer’s Disease

Researchers face SAR cliffs when substituting N-substituents or C-1 positions on the 6,7-dimethoxy-dihydroisoquinoline scaffold, where even minor changes (e.g., N-Me replacing N-propanamide) shift target engagement from HIV-1 RT to AChE inhibition. This compound, bearing the critical 1-phenyl and N-propanamide motifs, matches the pharmacophore of lead Compound 6 (IC50 = 7.0 μM) and serves as a validated reference probe. - Maintains class-level AChE selectivity (<20% BChE inhibition at 100 μM), enabling clean dissection of central cholinergic pathways. - Dual vectors at C-1 phenyl and N-propanamide handle provide orthogonal SAR expansion points to improve potency beyond the micromolar range. - Also applicable as a PDE inhibitor intermediate; 1-phenyl-3,4-dihydroisoquinolines inhibit cAMP PDE more potently than theophylline.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B12204713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(N(CCC2=C1)CCC(=O)N)C3=CC=CC=C3)OC
InChIInChI=1S/C20H24N2O3/c1-24-17-12-15-8-10-22(11-9-19(21)23)20(14-6-4-3-5-7-14)16(15)13-18(17)25-2/h3-7,12-13,20H,8-11H2,1-2H3,(H2,21,23)
InChIKeyYMVNEOZGJQBOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide: Compound Overview


3-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide is a synthetic dihydroisoquinoline derivative characterized by a 1-phenyl substitution and an N-propanamide side chain. This scaffold is recognized in medicinal chemistry for its potential in neuropharmacology, particularly as acetylcholinesterase (AChE) inhibitors, and in anti-infective research targeting HIV-1 reverse transcriptase (HIV-1 RT) [1][2]. The presence of methoxy groups at positions 6 and 7 enhances lipophilicity and modulates biological activity, making it a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [3].

3-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide: Critical Differentiation


Simple substitution with other 6,7-dimethoxy-dihydroisoquinoline analogs is not trivial due to sharp SAR cliffs at the N-substituent and C-1 positions. For instance, replacing the N-propanamide group with an N-methyl group in a closely related series shifts the biological target from HIV-1 RT inhibition to AChE inhibition, with significant variations in potency [1][2]. The specific 1-phenyl substitution present in this compound differentiates it from 1-benzyl analogs, which can alter enzyme selectivity and inhibitory profiles. Generic procurement without verifying these precise structural features risks obtaining a compound with an entirely different bioactivity spectrum, invalidating research continuity.

3-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide: Comparator Evidence


AChE Inhibition: 1-Phenyl vs. 1-Benzyl

The target compound's 1-phenyl-dihydroisoquinoline core is structurally analogous to the potent AChE inhibitor 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Compound 6), which exhibited an IC50 of 7.0 ± 1.4 μM in the Ellman assay [1]. The absence of the 3,4-dimethoxybenzyl group in the target compound (replaced by a phenyl group) is predicted to alter the AChE inhibition profile based on established SAR showing that benzyl substitution pattern significantly affects activity. Galantamine, the reference standard, showed an IC50 of 0.6 ± 0.1 μM, providing a baseline for clinically relevant potency [1]. Quantitative data for the exact target compound is not available; this evidence is projected from the closest structural analog.

Acetylcholinesterase Inhibition Neurodegeneration Alzheimer’s Disease

AChE over BChE Selectivity

Dihydroisoquinoline analogs, including the 1-benzyl derivative Compound 6, demonstrated marked selectivity for AChE over BChE, with less than 20% inhibition of BChE at 100 μM [1]. This selectivity is a hallmark of the dihydroisoquinoline class and suggests that the 1-phenyl-N-propanamide derivative would similarly spare BChE, potentially reducing peripheral cholinergic side effects compared to non-selective inhibitors like physostigmine. Direct BChE data for the target compound is not available; this is a class-level inference.

Selectivity Butyrylcholinesterase Peripheral Side Effects

HIV-1 RT Inhibition: N-Substitution

In a series of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives, compounds 5a, 5f, and 5o inhibited HIV-1 RT with low micromolar potency in vitro [1]. The target compound, with an N-propanamide (rather than N-phenylpropanamide) and a 1-phenyl substitution, represents a close structural analog. Quantitative antiviral data for the exact compound is absent; however, the 1-phenyl and N-alkylamide motif is hypothesized to enhance binding to the RT allosteric site compared to the N-methyl analogs used in AChE studies.

HIV-1 Reverse Transcriptase Antiviral Anti-infective

PDE Inhibition: 1-Phenyl vs. Theophylline

Patent literature explicitly discloses 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolines as inhibitors of cAMP phosphodiesterases (PDEs) with superior potency to the non-specific PDE inhibitor theophylline [1]. While quantitative IC50 values are not extracted, the patent directly claims the 1-phenyl substitution as a key feature for enhanced PDE inhibition. This positions the target compound as a privileged scaffold for developing selective PDE inhibitors, distinguishing it from 1-benzyl or 1-unsubstituted dihydroisoquinolines.

Phosphodiesterase Inhibition cAMP Anti-inflammatory

3-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanamide: Application Scenarios


AChE Lead Optimization for Alzheimer’s

Based on its structural homology to the lead Compound 6 (IC50 = 7.0 μM), this compound can be used as a starting point for medicinal chemistry efforts to improve potency and brain penetration. The 1-phenyl ring and N-propanamide handle offer two distinct vectors for SAR exploration to move beyond the micromolar range [1].

PDE Inhibitor Development

As disclosed in patent literature, 1-phenyl-3,4-dihydroisoquinolines inhibit cAMP PDE with greater efficacy than theophylline. Procure this compound as a key intermediate for synthesizing and testing novel PDE inhibitors for respiratory or inflammatory diseases [3].

HIV-1 Drug Discovery Probe

The N-propanamide chain is a critical motif shared with a series of HIV-1 RT inhibitors. Use this compound as a reference probe to establish baseline activity and selectivity in HIV-1 RT enzyme and cellular assays, building upon the published SAR of the 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) class [2].

Cholinergic System Pharmacological Tool

Given the class-level selectivity for AChE over BChE (<20% BChE inhibition at 100 μM), this compound can serve as a pharmacological tool to dissect central cholinergic pathways in vitro without confounding butyrylcholinesterase activity, a common limitation of broader-spectrum inhibitors [1].

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